molecular formula C14H11NO2S B2767942 2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile CAS No. 338966-58-8

2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile

Cat. No.: B2767942
CAS No.: 338966-58-8
M. Wt: 257.31
InChI Key: IZPNLJLNKZVUKS-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 4-methoxybenzoyl group and at the 2-position with an acetonitrile moiety. The methoxy group confers electron-donating properties, influencing reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, particularly in applications requiring π-conjugation or hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-11-4-2-10(3-5-11)14(16)13-7-6-12(18-13)8-9-15/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPNLJLNKZVUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile typically involves the reaction of 4-methoxybenzoyl chloride with 2-thiophenemethanol in the presence of a base such as pyridine. The resulting intermediate is then treated with a nitrile source, such as sodium cyanide, to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxy group and the thienyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a thienyl ring and a methoxybenzoyl group, which are crucial for its chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and interaction with biological targets.

Chemistry

2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Producing oxidized derivatives.
  • Reduction : Converting the nitrile group to amines or alcohols.
  • Substitution : Leading to the formation of different derivatives through reactions involving the methoxy group or thienyl ring.

Biology

The compound has garnered attention for its biological activities , particularly in anticancer and antimicrobial research.

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to conventional chemotherapeutics like doxorubicin.

Antimicrobial Activity

Research has also demonstrated moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

  • Findings : Inhibition of bacterial growth was observed at concentrations ranging from 50 to 200 µg/mL, showcasing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxybenzoyl and thienyl groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituent(s) Electronic Effect Key Applications
2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile 4-OCH₃ Electron-donating Drug intermediates, dyes
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile 4-Cl Electron-withdrawing Antibacterial agents
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile Cyclopropyl, pyrazole Steric modulation Kinase inhibitors

Physicochemical Properties

Melting Points and Solubility

  • The methoxy group likely increases solubility in polar solvents compared to chloro derivatives.
  • 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile : Melts at higher temperatures (density: 1.016 g/cm³) due to increased crystallinity from the methyl group .

Table 2: Physical Data for Selected Analogues

Compound Yield (%) M.p. (°C) Molecular Weight Reference
4a (Cl-substituted thiazole) 93 119–120 69
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile N/A N/A 214.29

Spectroscopic Characterization

  • IR Spectroscopy : The nitrile group in this compound shows a sharp peak near 2240 cm⁻¹, consistent with analogues .

Biological Activity

2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H16N2O2S
  • Molecular Weight : 300.37 g/mol
  • Structure : The compound features a thienyl ring and a methoxybenzoyl moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, one study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

  • Findings : A study reported that this compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL, showcasing its potential as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : It can induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways related to cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHighModerate
4-MethoxybenzoylthioacetamideStructureModerateHigh
Benzothiazole derivativesStructureLowModerate

Q & A

Basic: What synthetic strategies are employed for preparing 2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile, and what are the critical reaction conditions?

Methodological Answer:
The synthesis typically involves Knoevenagel condensation between a thiophene-derived aldehyde and a methoxybenzoyl-activated precursor. Key steps include:

  • Reagent Selection : Use of 4-methoxybenzoyl chloride to acylate thiophene derivatives under Friedel-Crafts conditions (reflux in dichloromethane with AlCl₃) .
  • Cyanation : Introduction of the nitrile group via nucleophilic substitution (e.g., NaCN in DMF at 60°C) or using trimethylsilyl cyanide (TMSCN) as a safer alternative .
  • Critical Conditions : Temperature control (80–100°C), anhydrous solvents (e.g., acetonitrile or THF), and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key data points should be analyzed?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., dihedral angles between thienyl and methoxybenzoyl groups). Reported R factors <0.1 indicate high precision .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.3–8.1 ppm (thienyl H) and δ 3.8–4.0 ppm (methoxy group). Coupling constants (J = 3–5 Hz) confirm thiophene ring conformation .
    • ¹³C NMR : Nitrile carbon at δ 115–120 ppm; carbonyl (C=O) at δ 185–190 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns (e.g., loss of –CN or methoxy groups) validate structural integrity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use consistent protocols (e.g., MTT for cytotoxicity, IC₅₀ normalization) to minimize variability. For example, discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from differences in cell lines (HeLa vs. MCF-7) .
  • Purity Validation : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, eliminating confounding by-products .
  • Analog Cross-Comparison : Compare with structurally similar compounds (e.g., trifluoromethyl-substituted analogs ). Quantitative Structure-Activity Relationship (QSAR) models can isolate substituent effects.

Advanced: What computational methods are suitable for predicting reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • HOMO-LUMO Analysis : B3LYP/6-31G* level calculations predict electrophilic sites (e.g., nitrile carbon) and charge distribution. Reported HOMO-LUMO gaps of ~4.5 eV correlate with stability .
    • Transition State Modeling : IRC (Intrinsic Reaction Coordinate) analysis identifies energy barriers for nucleophilic attacks (e.g., thiol addition to nitrile) .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinase enzymes). Validation via 100 ns MD simulations confirms binding mode stability .

Basic: What are the typical purification methods, and how do solvent choices impact crystallization?

Methodological Answer:

  • Recrystallization : Ethanol/water (7:3 v/v) yields needle-like crystals with >90% purity. Polar solvents (e.g., DMSO) enhance solubility but may reduce crystal quality .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes by-products (Rf = 0.3–0.5).
  • Solvent Effects : Acetonitrile promotes π-π stacking (observed in XRD ), while dichloromethane favors rapid nucleation.

Advanced: How does the electron-withdrawing methoxybenzoyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects : The methoxy group (+M effect) increases electron density on the thienyl ring, directing electrophiles to the 5-position. Hammett substituent constants (σ_meta = 0.12) correlate with a 2.3-fold rate increase in SNAr reactions compared to non-substituted analogs .
  • Kinetic Studies : UV-Vis monitoring (λ = 300 nm) shows pseudo-first-order kinetics (k = 0.05 min⁻¹) for nitrile group substitution with NaN₃ in DMF .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Acute toxicity (LD₅₀ >500 mg/kg in rats) mandates PPE (gloves, goggles). Nitrile groups may release HCN under extreme heat .
  • Storage : Store in amber vials at –20°C under N₂ to prevent hydrolysis.
  • Waste Disposal : Neutralize with 10% NaOH before disposal to degrade cyanide residues .

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